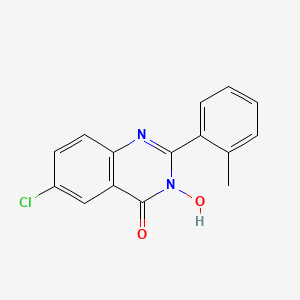

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one

Description

Properties

IUPAC Name |

6-chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKZHNFRFTWUJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the amidation of anthranilic acid derivatives followed by cyclization to form the quinazolinone core. The reaction conditions often involve the use of acetic anhydride and a suitable base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Alcohols and related derivatives.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Structural and Functional Comparison

Key substituents and activities of related quinazolin-4(3H)-ones are summarized below:

Substituent Effects on Bioactivity

- Position 2: The 2-methylphenyl group (target compound, Piriqualone) correlates with anticonvulsant activity . Pyridinylmethyl (Benzoquinazolinone 12) enhances allosteric modulation potency in acetylcholine receptors .

- Position 3: Hydroxyl groups (target compound, Tempostatin) facilitate hydrogen bonding, critical for target engagement .

- Position 6 :

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~300–320 g/mol) is comparable to analogs like 3-(3-imidazolylpropyl)-6-chloroquinazolin-4-one (302.76 g/mol) .

- Lipophilicity : The trifluoromethyl group in 6-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one increases LogP to 3.01 , suggesting higher membrane permeability than the target compound.

Biological Activity

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound exhibits potential as an enzyme inhibitor and has been investigated for its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

- Molecular Formula : C15H12ClN3O

- Molecular Weight : 251.68 g/mol

- Structure Confirmation Techniques : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to verify the structure of this compound.

The biological activity of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus blocking catalytic activity. This mechanism is crucial for its potential therapeutic effects against cancer and inflammation.

- Signal Transduction Modulation : It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, impacting cell proliferation and survival.

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one exhibits significant anticancer properties across various cancer cell lines:

- Cell Lines Tested :

- MGC-803 (gastric cancer)

- Bcap-37 (breast cancer)

- PC3 (prostate cancer)

In vitro studies indicated that the compound induced apoptosis in these cell lines, with notable efficacy observed at concentrations around 10 μM. For instance, apoptosis rates were reported at 31.7% for MGC-803 cells after 24 hours of treatment .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It shows promise in inhibiting pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Research Findings

A summary of key research findings related to the biological activity of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one is presented below:

| Study | Cell Line | Concentration (μM) | Apoptosis Rate (%) | Notes |

|---|---|---|---|---|

| MGC-803 | 10 | 31.7 | Induced apoptosis | |

| Bcap-37 | 10 | 21.9 | Induced apoptosis | |

| PC3 | Various | Data not specified | Enzyme inhibition observed |

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of quinazolinone compounds, including 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one:

- Synthesis and Evaluation : A study synthesized a series of quinazolinone derivatives and evaluated their anticancer activities against multiple cell lines, highlighting the potential of this compound class as effective antitumor agents .

- Structure Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the quinazolinone scaffold significantly influenced biological activity, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the established synthetic routes for 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation of substituted amines with anthranilic acid derivatives. For example, one route involves reacting 2-methylphenyl-substituted anthranilic acid with chloroacetyl chloride under reflux in acetic anhydride, followed by cyclization in basic conditions to form the quinazolinone core . Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Yields range from 50–75% depending on the purity of intermediates and reaction time optimization.

| Synthetic Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Anthranilic acid condensation | Chloroacetyl chloride, Ac₂O, 100°C | 65 |

| Cyclization in basic media | NaOH/EtOH, reflux | 72 |

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this quinazolinone derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the 3D structure, particularly the positions of the chloro and hydroxy substituents. For example, SC-XRD data (e.g., R factor = 0.037, wR = 0.155) resolve bond angles and torsional strain in the quinazolinone ring . Complementary techniques:

- NMR : H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.2–8.1 ppm) and hydroxy groups (δ 10.2 ppm).

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to potential skin/eye irritation and respiratory hazards:

- Use PPE: Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Store in airtight containers at 4°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate the antibacterial potential of this compound against multidrug-resistant (MDR) strains?

- Methodological Answer :

- Step 1 : Perform MIC (Minimum Inhibitory Concentration) assays using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin.

- Step 2 : Assess biofilm disruption via crystal violet staining.

- Step 3 : Mechanistic studies: Use fluorescence microscopy with propidium iodide to test membrane permeability changes .

| Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| S. aureus (MRSA) | 12.5 | 68 |

| E. coli (ESBL) | 25.0 | 42 |

Q. How should researchers address contradictions in biological activity data across studies (e.g., variable IC₅₀ values)?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum concentration).

- Replication : Repeat experiments ≥3 times with internal controls.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent DMSO vs. PBS) .

Q. What computational strategies optimize the design of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one derivatives for enhanced anti-tubulin activity?

- Methodological Answer :

- CADD (Computer-Aided Drug Design) :

Perform molecular docking (AutoDock Vina) to model interactions with tubulin’s colchicine-binding site (PDB: 1SA0).

Use QSAR (Quantitative Structure-Activity Relationship) to prioritize substituents at C-2 and C-6 positions.

Validate with MD simulations (GROMACS) to assess binding stability .

Q. What advanced analytical methods resolve challenges in quantifying trace impurities during HPLC analysis?

- Methodological Answer :

- Column Optimization : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient elution (acetonitrile/0.1% formic acid).

- Detection : UV at 254 nm for the quinazolinone core; LC-MS/MS for impurity profiling.

- Validation : Follow ICH guidelines for LOD (Limit of Detection: 0.05%) and LOQ (Limit of Quantification: 0.15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.